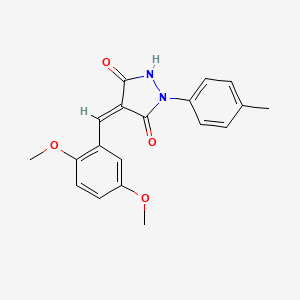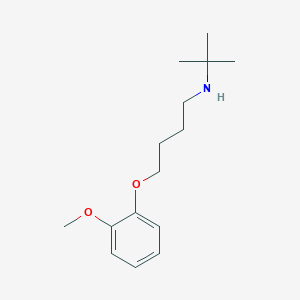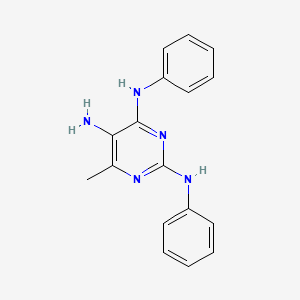
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine, also known as MPTP, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine's mechanism of action involves the conversion of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has a well-understood mechanism of action. Additionally, the 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine-induced Parkinson's disease model has been extensively studied and is a well-established tool for studying the pathophysiology of Parkinson's disease. However, there are also limitations to the use of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine in lab experiments. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is a toxic compound and must be handled with care. Additionally, the 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine-induced Parkinson's disease model has limitations in terms of its ability to fully replicate the disease in humans.
Direcciones Futuras
There are several future directions for research on 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine. One area of interest is the development of new compounds that can selectively target dopaminergic neurons without causing cell death. Another area of interest is the use of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a tool to study other neurological diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in using 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a tool to study the role of mitochondrial dysfunction and oxidative stress in the pathogenesis of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine involves the reaction of 2,4,5-triaminopyrimidine with 2-bromo-1,3-diphenylpropane in the presence of a palladium catalyst and a base. This reaction yields 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a white solid with a melting point of 310-312°C. The purity of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine can be confirmed by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been used extensively in scientific research as a tool to study the function of a variety of biological systems. One of the most well-known applications of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is in the study of Parkinson's disease. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is converted to MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This model has been used to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions.
Propiedades
IUPAC Name |
6-methyl-2-N,4-N-diphenylpyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-12-15(18)16(20-13-8-4-2-5-9-13)22-17(19-12)21-14-10-6-3-7-11-14/h2-11H,18H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHPFBFTMCSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N~2~,N~4~-diphenylpyrimidine-2,4,5-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

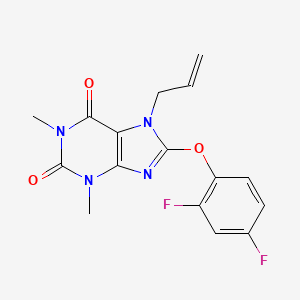
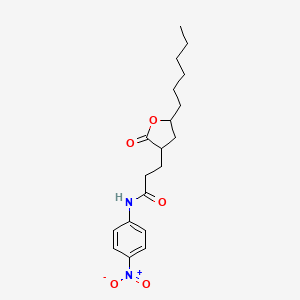
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5213990.png)
![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)

![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
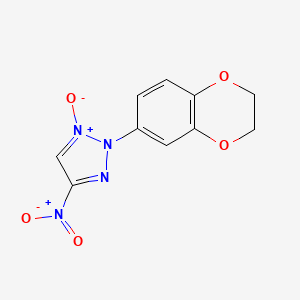
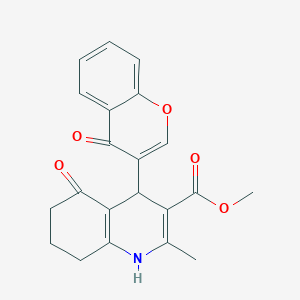
![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)
